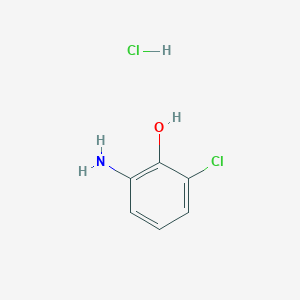

2-Amino-6-chlorophenol hydrochloride

Description

Contextual Significance within the Aminophenol Class

Aminophenols are a class of aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. wikipedia.org Their amphoteric nature, allowing them to exhibit both acidic and basic properties, along with their ready participation in a variety of chemical reactions, underpins their widespread use in chemical and pharmaceutical industries. wikipedia.org 2-Amino-6-chlorophenol (B183061) hydrochloride distinguishes itself within this class through the strategic placement of a chlorine atom on the aromatic ring. This halogen substitution significantly influences the compound's electronic properties, reactivity, and potential biological activity compared to its parent compound, 2-aminophenol (B121084). The presence of the chloro group can alter the acidity of the phenolic proton and the basicity of the amino group, thereby modulating its reactivity in chemical transformations.

Interdisciplinary Relevance in Synthetic Organic Chemistry and Related Fields

The trifunctional nature of 2-Amino-6-chlorophenol hydrochloride makes it a valuable precursor in synthetic organic chemistry. The amino and hydroxyl groups can undergo a range of reactions, including acylation, alkylation, and condensation, to form more complex molecules. The chlorine atom provides an additional site for nucleophilic substitution or cross-coupling reactions, further expanding its synthetic utility.

In medicinal chemistry, derivatives of aminophenols are known to exhibit a wide range of biological activities. While specific research on the hydrochloride salt is limited, the free base, 2-Amino-6-chlorophenol, is used to synthesize HT2C receptor agonists, which are investigated for their potential in treating various neurological disorders. chemicalbook.com The structural motif of substituted aminophenols is a key component in the development of new therapeutic agents.

The applications of aminophenol derivatives also extend to materials science. For instance, aminophenols can be used in the synthesis of polymers and metal-organic frameworks (MOFs). While direct research on this compound in this area is not widely published, the functional groups present suggest its potential as a monomer or a modifying agent in the creation of novel materials with specific thermal, optical, or electronic properties.

Scope and Research Trajectories for this compound

Current research involving this compound is primarily focused on its role as a key intermediate in the synthesis of complex organic molecules. The development of more efficient and environmentally benign synthetic routes to this compound and its derivatives is an ongoing area of investigation.

Future research is likely to expand into several key areas:

Novel Pharmaceutical Agents: The exploration of new derivatives of 2-Amino-6-chlorophenol as potential drug candidates will likely continue. The core structure provides a scaffold that can be readily modified to optimize biological activity against various diseases.

Advanced Materials: Investigating the incorporation of this compound into polymers or MOFs could lead to the development of materials with tailored properties for applications in electronics, catalysis, and gas storage.

Agrochemicals: Substituted aminophenols have been explored for their potential use in agriculture. Future studies may focus on synthesizing and evaluating derivatives of 2-Amino-6-chlorophenol for herbicidal or pesticidal activities.

The versatility of this compound as a chemical intermediate ensures its continued importance in driving innovation across multiple scientific disciplines.

Chemical and Physical Properties of 2-Amino-6-chlorophenol

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 38191-33-2 |

| Appearance | Solid |

| SMILES | C1=CC(=C(C(=C1)Cl)O)N |

| InChI | InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |

| InChIKey | QUIIUKFPLUUSGQ-UHFFFAOYSA-N |

Note: The properties listed above are for the free base, 2-Amino-6-chlorophenol. The hydrochloride salt would have a higher molecular weight due to the addition of HCl.

Synthesis of 2-Amino-6-chlorophenol

A general laboratory synthesis of 2-Amino-6-chlorophenol involves the reduction of the corresponding nitro compound, 2-chloro-6-nitrophenol (B183082). chemicalbook.com

Reaction Scheme:

2-chloro-6-nitrophenol + Reducing Agent → 2-Amino-6-chlorophenol

Detailed Procedure:

2-chloro-6-nitrophenol is mixed with a reducing agent, such as tin powder, in a suitable solvent like glacial acetic acid. chemicalbook.com

The reaction mixture is heated and stirred for an extended period. chemicalbook.com

After the reaction is complete, the mixture is diluted with water and filtered to remove any insoluble materials. chemicalbook.com

The product is then extracted from the filtrate using an organic solvent, such as ethyl acetate (B1210297). chemicalbook.com

The combined organic phases are washed, dried, and concentrated to yield the crude product. chemicalbook.com

Purification is typically achieved through column chromatography to afford pure 2-Amino-6-chlorophenol. chemicalbook.com

To obtain the hydrochloride salt, the synthesized 2-Amino-6-chlorophenol would subsequently be treated with hydrochloric acid. A general method for the preparation of an aminophenol hydrochloride involves dissolving the aminophenol in a suitable solvent like methanol (B129727) and then introducing hydrogen chloride gas. chemicalbook.com The hydrochloride salt then precipitates out of the solution and can be collected by filtration. chemicalbook.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-chlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRSOEGFBFLXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126892-07-7 | |

| Record name | 2-amino-6-chlorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Amino 6 Chlorophenol and Its Hydrochloride Salt

Precursor Synthesis Pathways for 2-Amino-6-chlorophenol (B183061)

The synthesis of 2-Amino-6-chlorophenol can be approached through two main retrosynthetic pathways: the nitration and subsequent reduction of a substituted phenol, or the halogenation of a pre-existing aminophenol intermediate. The choice of pathway often depends on the availability of starting materials and the desired regioselectivity.

Nitration and Reduction Strategies from Substituted Phenols

A common and effective strategy for the synthesis of 2-Amino-6-chlorophenol involves the nitration of 2-chlorophenol (B165306) to form the intermediate 2-chloro-6-nitrophenol (B183082), followed by the reduction of the nitro group.

The nitration of 2-chlorophenol requires careful selection of nitrating agents and reaction conditions to control the regioselectivity. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. This can lead to a mixture of isomers. For instance, the nitration of 2-chlorophenol in glacial acetic acid with nitric acid at low temperatures can yield 2-chloro-6-nitrophenol guidechem.com.

Once the 2-chloro-6-nitrophenol intermediate is obtained, the nitro group is reduced to an amino group. This reduction is a critical step and can be achieved through various methods. A documented method involves the use of tin powder in glacial acetic acid. The reaction is stirred at an elevated temperature (e.g., 80 °C) for several hours to ensure complete conversion. Following the reaction, the product is isolated by dilution with water, filtration, and extraction with an organic solvent like ethyl acetate (B1210297). Purification by column chromatography can yield 2-Amino-6-chlorophenol as a crystalline solid chemicalbook.com. Catalytic hydrogenation is another viable method, where hydrogen gas is used with a catalyst such as palladium on charcoal (Pd/C) or platinum oxide njit.edu.

Table 1: Nitration and Reduction Synthesis of 2-Amino-6-chlorophenol

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product | Reported Yield |

|---|---|---|---|---|---|

| Nitration | 2-Chlorophenol | Nitric acid, Glacial acetic acid | Low temperature (e.g., 5 °C) | 2-Chloro-6-nitrophenol | 18% |

| Reduction | 2-Chloro-6-nitrophenol | Tin powder, Glacial acetic acid | 80 °C, 18 hours | 2-Amino-6-chlorophenol | 55% |

For analogous compounds, such as the selective reduction of 6-chloro-2,4-dinitrophenol to produce 6-chloro-4-nitro-2-aminophenol, methods utilizing sodium disulfide in an aqueous suspension of calcium hydroxide have been reported google.com. This highlights the possibility of selective reductions when multiple nitro groups are present.

Halogenation Approaches to Chloro-aminophenol Intermediates

An alternative synthetic route involves the direct halogenation of an aminophenol. This approach requires regioselective control to introduce the chlorine atom at the desired position on the aromatic ring. The amino and hydroxyl groups are both activating and ortho-, para-directing, which can lead to the formation of multiple chlorinated isomers.

The direct chlorination of aminophenols in aqueous solutions has been studied, though often in the context of disinfection by-product formation rather than targeted synthesis nih.gov. Achieving high regioselectivity for a specific isomer like 2-Amino-6-chlorophenol via this route can be challenging. For example, the chlorination of p-nitroaniline can be controlled to produce 2,6-dichloro-4-nitroaniline, which can then be further converted, showcasing that multi-halogenation can be achieved under specific conditions patsnap.com.

For the synthesis of related compounds, such as 2-amino-4-chlorophenol (B47367), the starting material is often 4-chlorophenol, which undergoes nitration and then reduction chemicalbook.comprepchem.com. This further emphasizes that the nitration-reduction pathway is a more commonly controlled and utilized method for producing specific isomers of chloro-substituted aminophenols.

Conversion Mechanisms to the Hydrochloride Salt Form

The conversion of the free base 2-Amino-6-chlorophenol to its hydrochloride salt is a straightforward acid-base reaction. This process is typically performed to enhance the stability and water solubility of the compound.

A general and effective method for this conversion involves dissolving the aminophenol in a suitable organic solvent, such as methanol (B129727), and then introducing anhydrous hydrogen chloride (HCl) gas chemicalbook.com. The HCl gas can be generated in a separate flask, for example, by the slow addition of concentrated sulfuric acid to sodium chloride, and then bubbled through the aminophenol solution with vigorous stirring chemicalbook.com.

Upon introduction of the HCl gas, the basic amino group of 2-Amino-6-chlorophenol is protonated, leading to the formation of the ammonium (B1175870) chloride salt. This salt is typically less soluble in the organic solvent than the free base, causing it to precipitate out of the solution. The reaction is often allowed to proceed for several hours to ensure complete conversion. The resulting precipitate can then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to yield the pure 2-Amino-6-chlorophenol hydrochloride chemicalbook.com.

Table 2: General Procedure for Hydrochloride Salt Formation of an Aminophenol

| Step | Reagents | Solvent | Key Conditions | Outcome | Reported Yield (for 2-aminophenol) |

|---|---|---|---|---|---|

| Dissolution | 2-Aminophenol (B121084) | Methanol | Vigorous stirring | Clear solution of the free base | - |

| Gas Introduction | Anhydrous HCl gas | - | Continuous stirring | Precipitation of the hydrochloride salt | - |

| Isolation | Ethyl acetate, Hexane (for washing) | - | Filtration and vacuum drying | Pure 2-Aminophenol hydrochloride | 90% |

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For the synthesis of aminophenols and their derivatives, this includes the application of green chemistry principles and the development of advanced catalytic systems for improved selectivity.

Green Chemistry Principles in Aminophenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aminophenols to reduce waste, avoid hazardous reagents, and improve energy efficiency jddhs.com. This can involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that can be easily recovered and reused jddhs.comnih.gov.

For instance, the traditional reduction of nitrophenols often uses stoichiometric amounts of metals like tin or iron, which generate significant metal waste. Catalytic hydrogenation, using catalysts like Pt/C, is a greener alternative as it utilizes hydrogen gas as the reductant and the catalyst can be recycled rsc.orgresearchgate.net. Furthermore, research into electrochemical methods for the chlorination of aminophenol derivatives using dichloromethane as both the solvent and chlorine source presents a novel green approach by avoiding harsher chlorinating agents rsc.org. Other green techniques applicable to organic synthesis include microwave-assisted reactions, which can reduce reaction times and energy consumption tandfonline.comrsc.org.

Stereoselective and Regioselective Synthesis of Analogues and Derivatives

The development of synthetic methods that offer high regioselectivity is crucial for producing specific isomers of substituted aminophenols. Advanced catalytic systems are at the forefront of this research. For example, catalyst-controlled regioselective chlorination of phenols and anilines can be achieved using specific catalysts that direct the halogen to a particular position, such as para-selective chlorination using sulfuryl chloride in the presence of certain catalysts researchgate.net.

Novel strategies for the synthesis of 2-aminophenols have been developed that proceed through cascade reactions, such as a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, offering high regioselectivity under mild conditions without the need for metal catalysts nih.govrsc.org. These advanced methods provide powerful tools for the synthesis of a wide range of aminophenol analogues and derivatives with precise control over the molecular architecture nih.gov. While 2-Amino-6-chlorophenol itself is not chiral, the principles of stereoselective synthesis are vital in the preparation of more complex derivatives that may have stereocenters.

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 2 Amino 6 Chlorophenol Hydrochloride

Investigation of Reaction Mechanisms Involving the Aminophenol Moiety

The chemical behavior of 2-amino-6-chlorophenol (B183061) is dictated by the interplay of its three distinct functional groups on the benzene (B151609) ring: an amino (-NH2) group, a hydroxyl (-OH) group, and a chlorine (-Cl) atom. The hydrochloride salt form means that the amino group is protonated as -NH3+Cl-, which influences its reactivity, particularly in acidic conditions.

The benzene ring of 2-amino-6-chlorophenol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and hydroxyl groups. lkouniv.ac.in Both -NH2 and -OH are strongly activating and direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in However, the positions are already substituted, leaving the remaining carbons as potential sites for substitution. The chlorine atom is a deactivating group but also an ortho, para-director. taylorandfrancis.com

The directing effects of the substituents can be summarized as follows:

-OH group (at C1): ortho-directing to C2 (blocked) and C6 (blocked), para-directing to C4.

-NH2 group (at C2): ortho-directing to C1 (blocked) and C3, para-directing to C5.

-Cl group (at C6): ortho-directing to C1 (blocked) and C5, para-directing to C3.

Therefore, electrophilic substitution is most likely to occur at the C3, C4, and C5 positions, with the precise location depending on the reaction conditions and the nature of the electrophile. For instance, nitration of similar aminophenol derivatives often leads to the introduction of a nitro group. google.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Amino-6-chlorophenol

| Position | Activating/Deactivating Influence | Directing Effect | Predicted Reactivity |

| C3 | Activated by -NH2, Deactivated by -Cl | ortho to -NH2, para to -Cl | Favorable |

| C4 | Activated by -OH | para to -OH | Favorable |

| C5 | Activated by -NH2, Deactivated by -Cl | para to -NH2, ortho to -Cl | Favorable |

The amino group in 2-amino-6-chlorophenol is a primary nucleophile and can participate in a variety of reactions. researchgate.net In its hydrochloride form, the amine is protonated (-NH3+), which significantly reduces its nucleophilicity. However, under basic conditions, the free amine (-NH2) is regenerated and can react with electrophiles.

Common reactions involving the amine functionality include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations. researchgate.net

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups.

The phenolic hydroxyl group can also act as a nucleophile, especially under basic conditions where it is deprotonated to form a phenoxide ion. researchgate.net The relative reactivity of the amino and hydroxyl groups can often be controlled by adjusting the pH of the reaction medium. researchgate.net

Both the phenolic and amine groups of 2-amino-6-chlorophenol can undergo oxidation. The oxidation of aminophenols can be complex, often leading to the formation of quinone-imine or phenoxazinone structures. For example, the aerial oxidation of 2-aminophenol (B121084), catalyzed by copper complexes, yields 2-aminophenoxazine-3-one. iitkgp.ac.in A similar transformation could be expected for 2-amino-6-chlorophenol.

Aromatic amines can be oxidized to form nitroso, nitro, or azoxy compounds, depending on the oxidizing agent and reaction conditions. The phenolic group is also susceptible to oxidation, which can lead to the formation of quinones. The presence of both groups on the same ring can lead to intramolecular redox reactions or polymerization.

Conversely, the nitro derivatives of 2-amino-6-chlorophenol can be reduced to the corresponding amino compounds. For instance, 2-amino-6-chloro-4-nitrophenol (B3029376) can be reduced to 2,4-diamino-6-chlorophenol. google.com

Derivatization and Functionalization Strategies

The reactivity of the functional groups on 2-amino-6-chlorophenol allows for the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation: As mentioned, the amino group can be readily alkylated or acylated to introduce various substituents. A patent describes the synthesis of 2-(N-alkylamino)-6-chloro-4-nitrophenols by first forming an amide with the amino group of 2-amino-6-chloro-4-nitrophenol, followed by reduction, for example, with sodium borohydride. google.com

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be converted to an ether or an ester through Williamson ether synthesis or reaction with an acylating agent, respectively. These reactions typically require basic conditions to deprotonate the phenol.

Modification of the Aromatic Ring: Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution reactions as detailed in section 3.1.1. For example, sulfonation of p-chlorophenol is a step in the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid. chemicalbook.com

Table 2: Examples of Derivatization Reactions of 2-Amino-6-chlorophenol

| Reaction Type | Reagent | Functional Group Targeted | Product Class |

| N-Alkylation | Alkyl halide | Amino | Secondary/Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride | Amino | Amide |

| O-Alkylation | Alkyl halide (with base) | Hydroxyl | Ether |

| O-Acylation | Acyl chloride/anhydride (with base) | Hydroxyl | Ester |

| Sulfonation | Fuming sulfuric acid | Aromatic Ring | Sulfonic Acid Derivative |

| Nitration | Nitric acid/Sulfuric acid | Aromatic Ring | Nitro Derivative |

2-Aminophenols are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of adjacent amino and hydroxyl groups allows for condensation reactions with bifunctional reagents to form fused ring systems.

One of the most common applications is the synthesis of phenoxazines . This can be achieved through the oxidative dimerization of 2-aminophenols or by reacting the aminophenol with a catechol or a quinone.

Another important class of heterocycles derived from 2-aminophenols are benzoxazoles . These can be synthesized by reacting the 2-aminophenol with a carboxylic acid, an aldehyde, or an orthoester. For instance, a patent describes the reaction of 2-amino-6-chloro-4-nitrophenol with an orthocarboxylic acid ester to form a benzoxazole (B165842) derivative. google.com The general reaction involves the initial formation of a Schiff base or an amide, followed by intramolecular cyclization with the elimination of water.

The synthesis of quinolines from 2-alkenylanilines and indoles from 2-alkynylanilines are examples of constructing nitrogen-containing heterocycles through intramolecular cyclization. clockss.org While not directly starting from 2-amino-6-chlorophenol, these methods highlight the synthetic utility of ortho-substituted anilines in heterocyclic synthesis.

Complexation Chemistry and Ligand Design with 2-Amino-6-chlorophenol Hydrochloride

The coordination chemistry of this compound is intrinsically linked to the electronic and steric properties imparted by its trifunctional nature: an amino group, a hydroxyl group, and a chloro substituent on an aromatic backbone. While direct studies on the complexation of the unmodified this compound as a primary ligand are not extensively documented in scientific literature, its potential as a versatile building block in ligand design is evident from the well-established chemistry of related aminophenol compounds. The amino and hydroxyl moieties serve as potent coordination sites, and the chloro group introduces significant electronic and steric modifications that can be exploited to fine-tune the properties of resulting metal complexes.

A predominant application of aminophenols in ligand design is their use as precursors for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of the primary amino group with an aldehyde or a ketone. The resulting Schiff base, containing an imine (-C=N-) linkage, often acts as a multidentate ligand, capable of forming stable complexes with a wide range of transition metal ions. The hydroxyl group of the aminophenol precursor can also participate in coordination, leading to the formation of stable chelate rings with the metal center.

In the context of 2-amino-6-chlorophenol, the presence of the chloro substituent at the 6-position (ortho to the hydroxyl group) is anticipated to exert a notable influence on its reactivity and the characteristics of its derivatives. The electron-withdrawing nature of the chlorine atom can modulate the acidity of the phenolic proton and the basicity of the amino group, thereby affecting the conditions required for Schiff base formation and the stability of the subsequent metal complexes. Furthermore, the steric bulk of the chloro group in the ortho position can influence the conformation of the ligand and the geometry of the resulting metal complexes.

While direct examples of Schiff base ligands derived from 2-amino-6-chlorophenol are scarce in the literature, the broader family of halogen-substituted aminophenol-based ligands has been investigated. For instance, Schiff bases derived from other chloro-substituted aminophenols have been shown to form stable complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). These complexes often exhibit interesting electronic and magnetic properties, which are influenced by the nature of the metal ion and the specific substituents on the ligand framework.

Beyond Schiff base formation, 2-amino-6-chlorophenol can be utilized as a precursor in the synthesis of more elaborate heterocyclic systems with potential coordinating capabilities. A documented example is the condensation of 2-amino-6-chlorophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium, which leads to the formation of 6,8-dichlorobenzophenoxazin-5-one. project4topics.comresearchgate.net Such phenoxazine (B87303) derivatives possess multiple heteroatoms that could potentially coordinate with metal ions, opening avenues for the design of novel polynuclear complexes or materials with interesting photophysical properties.

Another illustrative transformation is the use of 2-amino-6-chlorophenol in the synthesis of 2-(but-3-ynyl)-7-chlorobenzo[d]oxazole. google.com This reaction showcases the versatility of 2-amino-6-chlorophenol as a starting material for constructing functionalized heterocyclic systems. The resulting benzoxazole derivative, with its nitrogen and oxygen heteroatoms and a terminal alkyne group, presents multiple potential coordination sites for metal ions, making it a promising candidate for the development of new ligands in coordination chemistry and catalysis.

The potential of 2-amino-6-chlorophenol and its derivatives in ligand design is further underscored by the use of its nitrated analogue, 2-amino-6-chloro-4-nitrophenol, in the formation of stable metal complexes for dyes. Schiff base ligands derived from this nitrated compound have also been computationally studied, suggesting that the aminophenol framework, even when further functionalized, retains its ability to form stable metal chelates.

| Ligand Precursor | Metal Ion | Proposed Complex Geometry | Coordination Sites |

|---|---|---|---|

| 2-Aminophenol | Cu(II) | Square Planar | Phenolic O, Imine N |

| 2-Aminophenol | Ni(II) | Square Planar | Phenolic O, Imine N |

| 2-Amino-4-chlorophenol (B47367) | Co(II) | Tetrahedral | Phenolic O, Imine N |

| 2-Amino-4-chlorophenol | Zn(II) | Tetrahedral | Phenolic O, Imine N |

| Reactant | Resulting Derivative | Potential Application |

|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | 6,8-Dichlorobenzophenoxazin-5-one | Precursor for functional dyes and pigments |

| (Not specified in patent) | 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole | Intermediate in pharmaceutical synthesis |

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Amino 6 Chlorophenol Hydrochloride

Crystallographic Analysis of Solid-State Structures and Supramolecular Interactions

The three-dimensional arrangement of molecules in the crystalline state and the non-covalent interactions that govern this packing are crucial for understanding the physical and chemical properties of a compound.

Single Crystal X-ray Diffraction Studies of Hydrochloride Salt

A definitive understanding of the solid-state structure of 2-Amino-6-chlorophenol (B183061) hydrochloride would be best achieved through single crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous determination of the molecular conformation and the ionic interactions between the protonated aminophenol and the chloride counter-ion.

Analysis of Hydrogen Bonding Networks and Crystal Packing

In the solid state of 2-Amino-6-chlorophenol hydrochloride, a complex network of hydrogen bonds is anticipated to be the dominant supramolecular interaction. The key interactions would involve the phenolic hydroxyl group (-OH), the protonated amino group (-NH3+), and the chloride anion (Cl-).

In-depth Spectroscopic Investigations for Structure-Property Correlation

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic environment of chemical compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. While specific NMR data for the hydrochloride salt is not available, data for the free base, 2-Amino-6-chlorophenol, provides a useful reference.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-6-chlorophenol would exhibit distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The aromatic region would show a complex splitting pattern due to the coupling between the three adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of the amino, hydroxyl, and chloro substituents. Upon protonation to form the hydrochloride salt, the signal corresponding to the amino protons would shift downfield significantly due to the increased deshielding effect of the positive charge. The coupling patterns of the aromatic protons might also be subtly affected by the change in the electronic nature of the amino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 2-Amino-6-chlorophenol shows six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon atom attached to the chlorine atom would be expected to show a significant downfield shift. Protonation of the amino group in the hydrochloride salt would lead to changes in the chemical shifts of the aromatic carbons, particularly the carbon atom bonded to the nitrogen and the ortho and para carbons, reflecting the alteration of the electronic distribution within the aromatic ring.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Aminophenol Derivatives

| Compound | C1 (C-OH) | C2 (C-NH2) | C3 | C4 | C5 | C6 (C-Cl) | Solvent |

| 2-Aminophenol (B121084) | 147.0 | 137.1 | 118.3 | 120.2 | 123.0 | 123.9 | D2O |

| 2-Amino-4-chlorophenol (B47367) | 143.4 | 139.0 | 115.7 | 123.5 | 113.9 | 115.8 | DMSO |

| 4-Amino-2,6-dichlorophenol (B1218435) HCl | - | - | - | - | - | - | Data not available |

Note: Data for 2-Aminophenol and 2-Amino-4-chlorophenol are provided for comparative purposes. Specific assignments for all carbons in the table are not explicitly provided in the source material and are presented based on general knowledge of substituent effects.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band, likely in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the protonated amino group (-NH3+) would be expected in the range of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-N and C-O stretching vibrations would also be present in the fingerprint region. The presence of the C-Cl bond would result in a characteristic absorption in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The aromatic ring vibrations, especially the ring breathing mode, would be expected to produce a strong signal. The C-Cl stretching vibration would also be Raman active. The symmetric stretching vibrations of the functional groups would generally give rise to more intense Raman bands compared to their asymmetric counterparts.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

For 2-Amino-6-chlorophenol, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of 2-Amino-6-chlorophenol under electron ionization would likely proceed through several pathways. Common fragmentation patterns for aminophenols include the loss of small neutral molecules such as CO, HCN, and H₂O. The presence of the chlorine atom would also influence the fragmentation, with potential loss of a chlorine radical or HCl. The fragmentation of the hydrochloride salt in techniques like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ as the base peak in the positive ion mode.

Interactive Data Table: Predicted m/z Values for Major Adducts of 2-Amino-6-chlorophenol

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.0211 |

| [M+Na]⁺ | 166.0030 |

| [M-H]⁻ | 142.0065 |

| [M]⁺ | 143.0132 |

Data sourced from PubChem predictions for the free base, 2-Amino-6-chlorophenol. uni.lu

Computational and Theoretical Studies on 2 Amino 6 Chlorophenol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Studies on related compounds, such as 2-chlorophenol (B165306) and 2-aminophenol (B121084), demonstrate the utility of DFT in analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrjpn.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For a molecule like 2-Amino-6-chlorophenol (B183061), DFT calculations would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, which are electron-donating. The LUMO, conversely, would be distributed over the molecule, indicating regions susceptible to nucleophilic attack. The chlorine atom, being electronegative, influences the charge distribution across the molecule through inductive effects.

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. researchgate.net Red-colored regions in an MEP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. rjpn.org For 2-Amino-6-chlorophenol, the most negative potential would be expected around the oxygen and nitrogen atoms, making them likely sites for protonation.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.941 |

| ELUMO | -1.891 |

| Energy Gap (ΔE) | 4.05 |

Data adapted from a theoretical study on 2-aminophenol, which serves as an illustrative example. rjpn.org The presence of a chlorine atom in 2-Amino-6-chlorophenol would be expected to lower the energies of both HOMO and LUMO orbitals.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting various spectroscopic properties, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netscirp.org

Studies on analogous molecules like 2-amino-4-chlorophenol (B47367) have shown excellent agreement between computationally predicted spectra and experimental results. researchgate.net To predict UV-Visible spectra, TD-DFT calculations are performed to determine the electronic transition energies and oscillator strengths. researchgate.net For IR and Raman spectra, the harmonic vibrational frequencies are calculated from the second derivative of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net

These predictive capabilities are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. For 2-Amino-6-chlorophenol hydrochloride, such calculations could predict its characteristic absorption bands in the UV-Vis spectrum, its vibrational modes in the IR spectrum corresponding to functional groups like O-H, N-H, and C-Cl bonds, and the chemical shifts of its hydrogen and carbon atoms in NMR spectra.

| Vibrational Mode | Experimental FT-IR | Calculated (DFT/B3LYP) |

|---|---|---|

| O-H Stretch | 3375 | 3402 |

| N-H Asymmetric Stretch | 3475 | 3501 |

| N-H Symmetric Stretch | 3390 | 3415 |

| C-Cl Stretch | 750 | 755 |

Data derived from a study on a closely related isomer to illustrate the accuracy of computational predictions. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility, dynamics, and interactions of a molecule in various environments (e.g., in solution or in a crystal). nih.gov

For a molecule like 2-Amino-6-chlorophenol, conformational analysis is important due to the presence of rotatable bonds, specifically the C-O bond of the hydroxyl group and the C-N bond of the amino group. The rotation of these groups relative to the benzene (B151609) ring and each other can lead to different conformers with varying energies and stabilities. nih.gov

Computational studies on the parent compound, 2-aminophenol, have identified several stable conformers. nih.gov The most stable conformer is typically one that allows for an intramolecular hydrogen bond between the hydroxyl and amino groups (the cis form). nih.gov The trans form, where these groups are oriented away from each other, is generally higher in energy. nih.gov For this compound, the presence of the chlorine atom adjacent to the amino group would introduce steric hindrance, potentially influencing the preferred orientation of the amino group. Furthermore, in the hydrochloride salt, the amino group is protonated (-NH3+), which would alter its hydrogen bonding capabilities and steric profile.

Potential energy surface scans, where the energy of the molecule is calculated as a function of the dihedral angles of the rotating groups, are used to identify the most stable conformers and the energy barriers between them. nih.gov

Theoretical Prediction of Reactivity, Stability, and Reaction Pathways

Theoretical calculations are instrumental in predicting the chemical reactivity and stability of molecules. By analyzing various quantum chemical descriptors derived from DFT calculations, researchers can gain insights into how a molecule will behave in a chemical reaction. chemrevlett.com

Key descriptors include the HOMO and LUMO energies and the HOMO-LUMO energy gap (ΔE). As mentioned, a small ΔE indicates high reactivity. researchgate.net Other important parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." rjpn.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive than hard molecules. rjpn.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2. chemrevlett.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as μ²/2η (where μ is the chemical potential, approximately -χ). rjpn.org

For 2-Amino-6-chlorophenol, the amino and hydroxyl groups are activating, electron-donating groups, which generally direct electrophilic substitution to the ortho and para positions. The chlorine atom is deactivating but also an ortho, para-director. Theoretical calculations of the Fukui functions or MEP maps can pinpoint the most likely sites for electrophilic or nucleophilic attack, thus predicting the regioselectivity of reactions. These calculations can also be used to model entire reaction pathways, determining the structures of transition states and calculating activation energies to predict reaction kinetics.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I ≈ -EHOMO) | 5.941 |

| Electron Affinity (A ≈ -ELUMO) | 1.891 |

| Chemical Hardness (η) | 2.025 |

| Chemical Softness (S) | 0.494 |

| Electronegativity (χ) | 3.916 |

| Electrophilicity Index (ω) | 3.788 |

Data adapted from a theoretical study on 2-aminophenol to illustrate the types of descriptors used to predict reactivity. rjpn.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Chemical Intermediate in Complex Organic Synthesis

The primary value of 2-Amino-6-chlorophenol (B183061) hydrochloride in organic synthesis lies in its capacity to serve as a precursor for complex heterocyclic molecules. The ortho positioning of the amine and hydroxyl groups is ideal for cyclization reactions, which are fundamental to building ring structures that form the core of many functional molecules.

A significant application of ortho-aminophenol derivatives is in the synthesis of benzoxazoles . This class of compounds is formed through the condensation of an o-aminophenol with a carboxylic acid or its derivatives, followed by a dehydration step that closes the ring. The chlorine atom present in 2-Amino-6-chlorophenol influences the electronic properties and reactivity of the molecule, which in turn affects the characteristics of the final benzoxazole (B165842) product.

Similarly, this compound is a key intermediate for producing phenoxazines . Phenoxazine (B87303) synthesis often proceeds through the oxidative coupling of o-aminophenol molecules or their condensation with catechols or quinones. researchgate.netnih.gov As a precursor, 2-Amino-6-chlorophenol leads to the formation of chlorinated phenoxazines, which are investigated for their distinct photophysical and electronic properties.

The table below summarizes the synthetic utility of o-aminophenol precursors in forming various heterocyclic systems.

Table 1: Heterocyclic Systems from o-Aminophenol Precursors

| Precursor Class | Reactant | Resulting Heterocyclic System |

| o-Aminophenol | Carboxylic Acid / Ester / Acyl Chloride | Benzoxazole |

| o-Aminophenol | o-Benzoquinone / Catechol | Phenoxazine |

| o-Aminophenol | 1,2-Diketone | Quinoxaline derivative |

| This table illustrates the general synthetic utility of the o-aminophenol structural motif. |

Utility in the Synthesis of Industrial Dyes, Pigments, and Colorants (non-cosmetic focus)

In the realm of industrial colorants, 2-Amino-6-chlorophenol serves as a foundational element for specific classes of synthetic dyes, most notably phenoxazine dyes . researchgate.netnih.gov These dyes are valued for their diverse color palette and are employed in specialized applications such as biological staining and the creation of functional materials for electronics. researchgate.netnih.gov The synthesis of the phenoxazine core is typically achieved through the oxidative dimerization of o-aminophenol precursors. researchgate.net

The use of 2-Amino-6-chlorophenol introduces chlorine atoms into the dye's molecular structure. These halogen substituents can fine-tune the dye's properties, including its hue, lightfastness, and affinity for various industrial substrates. The electron-withdrawing nature of chlorine alters the dye's electronic structure, thereby shifting its light absorption and emission spectra. Such dyes are intended for industrial uses where performance and stability are critical. The synthesis can be performed through traditional chemical routes or via biocatalysis, using enzymes like laccase to facilitate the oxidative coupling of the aminophenol precursors. researchgate.net

Table 2: Potential Applications in Industrial Dye Synthesis

| Dye Class | Core Structure | Role of 2-Amino-6-chlorophenol | Potential Properties |

| Phenoxazine Dyes | Phenoxazine | Building block for the heterocyclic core | Provides chlorine substitution, modifying color and fastness |

| Metal-complex Dyes | Azo or other chromophore chelated to a metal ion | Can be converted to an azo compound to act as a ligand | The chlorine atom can influence coordination chemistry and stability |

| This table shows potential applications in dye synthesis based on the reactivity of the aminophenol structure. |

Applications in Material Science and Polymer Chemistry

The dual functionality of 2-Amino-6-chlorophenol makes it a promising monomer for creating high-performance polymers. The ortho-amino and hydroxyl groups are key reactive sites for polymerization, enabling the formation of robust, thermally stable heterocyclic structures within the polymer backbone.

Development of Functional Materials and Polymers

By incorporating monomers like 2-Amino-6-chlorophenol, functional polymers can be endowed with specific, desirable traits. The chlorine atom, for instance, can enhance the flame retardancy and chemical resistance of the final polymer.

Precursors for Polymer Monomers

2-Amino-6-chlorophenol is a potential monomer for the synthesis of polybenzoxazoles (PBOs) , a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. nasa.govmonash.edu PBOs are typically synthesized via the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid derivative. nasa.gov In such polymerization, 2-Amino-6-chlorophenol could be used as a co-monomer to modify the properties of the final PBO material or as a chain-terminating agent to control the polymer's molecular weight. The core of this application is the formation of the benzoxazole ring from the compound's ortho-amino and hydroxyl groups. researchgate.net

Table 3: Potential Roles in Polymer Synthesis

| Polymer Class | Key Monomers | Role of 2-Amino-6-chlorophenol | Resulting Polymer Properties |

| Polybenzoxazoles (PBOs) | Bis(o-aminophenol) and Dicarboxylic Acid Derivative | Potential co-monomer or end-capper | High thermal stability, mechanical strength, chemical resistance |

| Polyamides | Diamine and Dicarboxylic Acid | Potential co-monomer | Modified thermal properties and flame retardancy due to chlorine |

| This table outlines the potential roles of 2-Amino-6-chlorophenol in polymer synthesis based on its functional groups. |

Catalytic Applications and Catalyst Design

Aminophenol derivatives are highly effective as ligands in the design of catalysts. They readily form stable complexes with transition metals via their nitrogen and oxygen donor atoms, creating active centers for chemical reactions.

Metal complexes derived from 2-Amino-6-chlorophenol ligands hold significant potential in catalysis. derpharmachemica.com The electronic influence of the chlorine substituent can modulate the catalytic activity of the central metal ion. Such complexes can be designed to mimic the function of metalloenzymes and catalyze a variety of reactions, including important oxidation processes. derpharmachemica.comscirp.org For instance, copper complexes featuring aminophenol-based ligands have been shown to catalyze the aerobic oxidation of alcohols, emulating the function of the enzyme galactose oxidase. derpharmachemica.com

The design of such catalysts involves synthesizing a polydentate ligand from 2-Amino-6-chlorophenol, which is then complexed with a metal ion like copper, iron, or nickel. These catalysts can be applied in both homogeneous and heterogeneous systems for a range of organic transformations.

Table 4: Potential Catalytic Systems

| Metal Ion | Ligand Type | Potential Catalytic Application |

| Copper (II) | Schiff base derived from 2-Amino-6-chlorophenol | Aerobic oxidation of alcohols |

| Iron (II/III) | Polydentate ligand incorporating the 2-Amino-6-chlorophenol moiety | Oxygen activation reactions, mimicking dioxygenase enzymes |

| Nickel (II) | Salen-type ligand derived from 2-Amino-6-chlorophenol | Asymmetric synthesis, C-C bond formation |

| This table provides examples of potential catalytic systems based on metal complexes of aminophenol derivatives. |

Environmental Chemistry and Degradation Studies of Chlorophenol Derivatives

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For chlorophenol derivatives, the primary abiotic degradation mechanisms are photolysis and hydrolysis.

The direct photolysis of chlorophenols in the environment is generally considered a slow process. However, the rate can be influenced by factors such as pH and the presence of photosensitizing agents. For instance, the photolysis of 2-chlorophenol (B165306) is affected by pH, with the dissociated form of the molecule showing a higher quantum yield for disappearance compared to the undissociated form when irradiated with UV light. nih.gov The main photolysis product of the undissociated form of 2-chlorophenol is pyrocatechol, while the dissociated form yields cyclopentadienic acid. nih.gov

For 2-aminophenol (B121084), visible light photocatalytic degradation has been investigated using catalysts such as BiVO4, with the rate of degradation being enhanced by the presence of an external oxidant like hydrogen peroxide (H2O2). derpharmachemica.com Studies on other chlorophenols have shown that UV illumination can stimulate the formation of radicals from ozone, leading to an increased rate of oxidation. iwaponline.com The degradation of 4-chlorophenol, for example, is enhanced in a UV/air system due to the formation of reactive oxygen species, with the primary degradation pathways being direct photolysis and oxidation by hydroxyl radicals. electronicsandbooks.com

The photolytic degradation of 2-Amino-6-chlorophenol (B183061) hydrochloride would likely involve similar mechanisms, including the cleavage of the carbon-chlorine bond and the oxidation of the aromatic ring, potentially leading to the formation of aminocatechols and other hydroxylated intermediates. The presence of the amino group might also influence the photochemical reactivity of the molecule.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of chlorophenols is generally high under neutral and acidic conditions. However, under alkaline conditions (high pH), hydrolysis can become a more significant degradation pathway.

For aminophenols, hydrolysis is not a primary degradation pathway under typical environmental conditions. Studies on the auto-oxidation of 2-aminophenol have shown that its transformation is more dependent on the presence of oxygen than on hydrolysis. researchgate.net

Given the general stability of the aromatic ring and the carbon-chlorine bond to hydrolysis under most environmental pH conditions, 2-Amino-6-chlorophenol hydrochloride is expected to be relatively stable towards hydrolytic transformation. Significant degradation via this pathway would likely only occur under extreme pH conditions, which are not typical of most natural environments.

Biotic Transformation and Biodegradation by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of persistent organic pollutants from the environment.

The microbial degradation of chlorophenols has been extensively studied. The pathways of degradation are dependent on the specific compound, the microorganisms involved, and the environmental conditions (e.g., aerobic vs. anaerobic).

While there is no specific information on the microbial degradation of this compound, studies on a close analogue, 4-chloro-2-aminophenol, provide valuable insights. The bacterium Burkholderia sp. RKJ 800 has been shown to utilize 4-chloro-2-aminophenol as a sole source of carbon and energy. The degradation pathway is initiated by a deaminase enzyme, which removes the amino group and leads to the formation of 4-chlorocatechol (B124253). This intermediate is then subject to ring cleavage by a dioxygenase enzyme.

Based on this, a plausible initial step in the aerobic biodegradation of this compound would be the enzymatic removal of the amino group to form 6-chlorocatechol. This would be followed by the cleavage of the aromatic ring, a common strategy in the aerobic degradation of aromatic compounds.

Under aerobic conditions, lower chlorinated phenols are often initially attacked by monooxygenases, yielding chlorocatechols as the first intermediates. nih.gov For polychlorinated phenols, the initial step can be the conversion to chlorohydroquinones. nih.gov Anaerobic biodegradation of chlorophenols typically proceeds through reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. nih.gov

The following table summarizes the initial steps in the degradation of some chlorophenol derivatives:

| Compound | Initial Degradation Step | Resulting Intermediate |

| 4-chloro-2-aminophenol | Deamination | 4-chlorocatechol |

| Lower chlorinated phenols | Monooxygenation | Chlorocatechols |

| Polychlorinated phenols | Conversion | Chlorohydroquinones |

| Chlorophenols (Anaerobic) | Reductive dechlorination | Less chlorinated phenols |

A variety of enzyme systems are involved in the biodegradation of chlorophenols. These enzymes catalyze the key steps of hydroxylation, dehalogenation, and ring cleavage.

Oxygenases are a broad class of enzymes that catalyze the incorporation of oxygen into a substrate.

Monooxygenases introduce one atom of oxygen into the substrate. They are often involved in the initial hydroxylation of the aromatic ring, a crucial step for destabilizing the ring and preparing it for cleavage.

Dioxygenases incorporate both atoms of molecular oxygen into the substrate. Catechol dioxygenases are particularly important in the degradation of aromatic compounds. They cleave the aromatic ring of catechols (or substituted catechols like chlorocatechols) either at an ortho or meta position relative to the hydroxyl groups.

In the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, two key enzymes were identified:

4C2AP-deaminase : This enzyme catalyzes the removal of the amino group from 4-chloro-2-aminophenol to form 4-chlorocatechol.

4-chlorocatechol-1,2-dioxygenase : This is a type of catechol dioxygenase that cleaves the aromatic ring of 4-chlorocatechol between the two hydroxyl groups (ortho-cleavage).

The degradation of this compound would likely involve a similar set of enzymes, starting with a deaminase to remove the amino group, followed by a dioxygenase to open the aromatic ring.

The following table provides an overview of key enzyme types in chlorophenol degradation:

| Enzyme Class | Function | Example Substrate |

| Deaminase | Removal of an amino group | 4-chloro-2-aminophenol |

| Monooxygenase | Introduction of one oxygen atom (hydroxylation) | Chlorophenols |

| Dioxygenase | Introduction of two oxygen atoms (ring cleavage) | Chlorocatechols |

Environmental Fate, Transport, and Persistence of Chlorophenol Analogues

The environmental fate, transport, and persistence of a chemical are determined by a combination of its physical and chemical properties and the environmental conditions. cdc.govresearchgate.net For chlorophenol analogues, factors such as water solubility, vapor pressure, and the tendency to adsorb to soil and sediment are critical. cdc.gov

The environmental behavior of chlorophenols is highly dependent on pH. cdc.gov As weak acids, they can exist in either a protonated (phenolic) or deprotonated (phenolate) form. The form they take influences their volatility, solubility, and adsorption characteristics. cdc.gov Under acidic conditions, chlorophenols are more likely to volatilize and adsorb to soil, while under neutral to alkaline conditions, their mobility in soil increases. cdc.gov

The persistence of chlorophenols in the environment is related to their resistance to degradation. nih.gov Generally, the resistance to biodegradation increases with the number of chlorine atoms on the aromatic ring. cdc.govcdc.gov Therefore, monochlorinated phenols are typically less persistent than polychlorinated phenols. The position of the chlorine atoms also plays a role in their biodegradability.

The following table summarizes the general environmental fate characteristics of chlorophenol analogues:

| Property | Influence on Environmental Fate | General Trend for Chlorophenols |

| pH | Affects ionization, volatility, and mobility. cdc.gov | Increased mobility at higher pH. cdc.gov |

| Adsorption | Influences transport in soil and water. researchgate.net | Stronger adsorption in acidic soils with high organic matter. |

| Volatility | Determines distribution between air, water, and soil. | Higher for the protonated form (acidic conditions). cdc.gov |

| Biodegradation | Primary mechanism for removal from the environment. | Resistance increases with chlorine content. cdc.gov |

Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 6 Chlorophenol Hydrochloride

Chromatographic Method Development and Validation

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a complex mixture. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of 2-Amino-6-chlorophenol (B183061) hydrochloride.

HPLC and UHPLC are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like 2-Amino-6-chlorophenol hydrochloride. These methods offer high resolution, sensitivity, and reproducibility.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method for a related compound, 2-amino-4-chlorophenol (B47367), utilizes a C18 column (250 × 4.6 mm, 5 µm particle size) with an isocratic mobile phase. utu.ac.inresearchgate.net A potential mobile phase for this compound could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The optimal mobile phase composition would be determined through method development to achieve good peak shape and resolution from potential impurities. For instance, a mobile phase of water:acetonitrile:acetic acid (70:30:1, v/v/v) has been successfully used for a similar compound. utu.ac.inresearchgate.net UV detection is commonly employed, with the wavelength set at or near the maximum absorbance of the analyte, which for aminophenols is typically in the range of 270-290 nm. utu.ac.in For faster analysis times and improved efficiency, UHPLC systems with columns containing smaller particles (<2 µm) can be utilized, significantly reducing run times and solvent consumption. sielc.com

Quantitative Analysis: Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on the calibration curve.

Table 1: Illustrative HPLC and UHPLC Method Parameters for Aminochlorophenol Compounds

| Parameter | HPLC Method Example (for 2-amino-4-chlorophenol) utu.ac.inresearchgate.net | Potential UHPLC Method |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 or similar (e.g., < 100 mm length, < 2 µm particle size) |

| Mobile Phase | Isocratic: Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) | Gradient or Isocratic: Acetonitrile and water with formic acid |

| Flow Rate | 1.5 mL/min | 0.3 - 0.6 mL/min |

| Detection | UV at 280 nm | UV or Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 - 5 µL |

| Column Temp. | Ambient | 30 - 50 °C |

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

Derivatization: The amino and hydroxyl groups of the molecule can be derivatized using silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluorobenzoyl chloride). This process replaces the active hydrogens with less polar and more volatile groups, making the compound suitable for GC analysis.

Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification. The NIST Mass Spectrometry Data Center provides reference spectra for 2-amino-6-chlorophenol that can be used for identification. nih.gov GC-MS is particularly valuable for trace analysis in complex matrices and for identifying metabolites in biological samples due to its high sensitivity and the structural information provided by the mass spectrum. For instance, GC-MS has been effectively used for the trace analysis of various chlorophenolic compounds in water. thermofisher.com

Spectrophotometric Methods for Quantitative Analysis in Complex Matrices

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantitative analysis of this compound, especially when dealing with relatively simple matrices or for initial screening purposes.

A colorimetric method has been developed for the determination of the related compound 2-amino-4-chlorophenol. researchgate.net This method involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent (potassium ferricyanide (B76249) in ammonia) to produce a colored product that can be measured spectrophotometrically. researchgate.net A similar approach could likely be adapted for this compound. The resulting colored complex would exhibit a characteristic wavelength of maximum absorbance (λmax), which would be used for quantification.

Method Parameters:

Reagents: 4-aminoantipyrine, potassium ferricyanide, ammonia (B1221849) solution.

Measurement Wavelength (λmax): To be determined experimentally for the specific derivative of this compound (for the 2-amino-4-chlorophenol derivative, it is 520 nm). researchgate.net

Calibration: A calibration curve is constructed by plotting the absorbance of standard solutions versus their concentrations.

This method can be advantageous for its simplicity and speed, but it may be susceptible to interference from other phenolic compounds or reducing agents present in the sample matrix.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a highly sensitive and often portable means of detecting electroactive compounds like this compound. The phenolic hydroxyl and aromatic amine groups are susceptible to oxidation at a solid electrode surface, providing a measurable electrical signal.

Techniques:

Cyclic Voltammetry (CV): Can be used to study the oxidation-reduction behavior of the compound and to determine its formal potential.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques used for quantitative analysis. The peak current is directly proportional to the concentration of the analyte.

Working Principle: A three-electrode system (working, reference, and counter electrodes) is immersed in a solution containing the sample and a supporting electrolyte. A potential is applied to the working electrode, and the resulting current from the oxidation of this compound is measured. The potential at which oxidation occurs provides selectivity, and the magnitude of the current provides quantitative information. Modified electrodes, such as those incorporating nanomaterials, can be used to enhance sensitivity and selectivity. researchgate.netcapes.gov.br

Method Validation and Performance Evaluation

To ensure the reliability and accuracy of any analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters are:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) close to 1.0 being desirable. For a related compound, linearity was established in the range of 400-2000 ng with a correlation coefficient of 0.9993. utu.ac.inresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For 2-amino-4-chlorophenol, an LOD of 5 ng has been reported. utu.ac.inresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 20 ng was reported for 2-amino-4-chlorophenol. utu.ac.inresearchgate.net

Table 2: Summary of Method Validation Parameters for a Related Aminochlorophenol Compound utu.ac.inresearchgate.net

| Parameter | Reported Value (for 2-amino-4-chlorophenol) |

|---|---|

| Linearity Range | 400-2000 ng |

| Correlation Coefficient (r²) | 0.9993 |

| Limit of Detection (LOD) | 5 ng |

| Limit of Quantitation (LOQ) | 20 ng |

| Accuracy (% Recovery) | 99.90 - 100.67% |

Q & A

Q. What are the standard methods for synthesizing 2-Amino-6-chlorophenol hydrochloride, and what purity thresholds are typically achievable?

Methodological Answer: The synthesis of this compound typically involves reduction of the corresponding nitro compound or halogenation followed by amination. For example:

- Reduction pathway : Reduction of 2-nitro-6-chlorophenol using catalytic hydrogenation or sodium dithionite under acidic conditions yields the amine, which is then treated with HCl to form the hydrochloride salt .

- Halogenation-amination : Chlorination of 2-aminophenol derivatives in the presence of catalysts like FeCl₃, followed by purification via recrystallization in ethanol/water mixtures .

| Method | Yield (%) | Purity (HPLC) | Key Solvents/Reagents |

|---|---|---|---|

| Catalytic hydrogenation | 70–85 | ≥98% | H₂/Pd-C, HCl, ethanol |

| Sodium dithionite reduction | 65–75 | ≥95% | Na₂S₂O₄, HCl, H₂O |

Critical Note : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential to remove residual chlorinated byproducts .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Shelf life is typically 12–18 months under these conditions .

- Waste disposal : Neutralize with 1M NaOH before transferring to halogenated waste containers. Incineration by licensed facilities is recommended .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆): δ 6.8–7.2 (aromatic protons), δ 5.1 (NH₂, broad singlet), δ 2.5 (HCl proton, exchangeable) .

- IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-Cl stretch), and 1250 cm⁻¹ (phenolic O-H) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (30:70 v/v). Retention time: ~4.2 min at 254 nm .

| Technique | Key Parameters | Diagnostic Peaks/Features |

|---|---|---|

| ¹³C NMR | DMSO-d₆, 100 MHz | δ 115–125 (aromatic carbons), δ 150 (C-Cl) |

| UV-Vis | λmax = 280 nm | ε = 4500 L·mol⁻¹·cm⁻¹ |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer: Unexpected shifts often arise from tautomerism or solvent interactions. To resolve:

Variable temperature NMR : Assess peak splitting or broadening caused by proton exchange (e.g., NH₂ ↔ HCl interactions) .

Deuterated solvent screening : Compare spectra in D₂O vs. DMSO-d₆ to identify exchangeable protons .

DFT calculations : Use software like Gaussian to model electronic environments and predict shifts .

Example Case : A 0.5 ppm deviation in aromatic proton shifts was traced to residual DMSO solvent effects, resolved by extended drying under vacuum .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) across pH 2–7. Buffers like citrate (pH 3–6) and phosphate (pH 7–8) are recommended. HPLC monitoring shows degradation ≤5% at pH 4–6 .

- Thermal stability : Use TGA/DSC to identify decomposition onset (~180°C). For long-term storage, maintain ≤25°C with desiccants .

| Condition | Degradation Products Identified (LC-MS) | Mitigation Strategy |

|---|---|---|

| pH < 3 | 6-Chlororesorcinol | Avoid strong acids |

| pH > 7 | Quinone imine derivatives | Use neutral buffers |

Q. How can researchers validate quantitative assays for this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample preparation : Extract using SPE cartridges (C18, preconditioned with methanol/water). Recovery rates ≥85% are achievable .

- Calibration : Prepare standard curves in the matrix (e.g., plasma) with internal standards (e.g., deuterated analogs). Limit of quantification (LOQ): 0.1 µg/mL .

- Cross-validation : Compare HPLC-UV with LC-MS/MS (MRM transitions: m/z 178 → 142 for quantification) .

| Matrix | Recovery (%) | RSD (%) |

|---|---|---|

| Plasma | 88.2 | 4.5 |

| Urine | 92.1 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.